molecular formula C6H10N2O2 B11794404 (7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one

(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one

Cat. No.: B11794404
M. Wt: 142.16 g/mol
InChI Key: HPLPQDXNWBGCFI-AKGZTFGVSA-N
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Description

(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrrolo and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share similar structural features and are used in similar applications.

    Pyrazole derivatives: These compounds also contain nitrogen heterocycles and have diverse applications in chemistry and biology.

Uniqueness

(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(7aS)-6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H10N2O2/c7-4-1-5-3-10-6(9)8(5)2-4/h4-5H,1-3,7H2/t4?,5-/m0/s1

InChI Key

HPLPQDXNWBGCFI-AKGZTFGVSA-N

Isomeric SMILES

C1[C@H]2COC(=O)N2CC1N

Canonical SMILES

C1C(CN2C1COC2=O)N

Origin of Product

United States

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